(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol

Chemical Carcinogenesis Tumor Initiation Bay-Region Theory

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol (CAS 73771-79-6) is an enantiopure trans-tetrahydrodiol derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. It belongs to the class of non-K-region tetrahydrodiols that serve as critical intermediates and mechanistic probes in the bay-region theory of PAH carcinogenesis.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 73771-79-6
Cat. No. B13777451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
CAS73771-79-6
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O
InChIInChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1
InChIKeyUTGJYCFLZGWWRM-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol: A Chiral Bay-Region Diol Probe for PAH Carcinogenesis Research


(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol (CAS 73771-79-6) is an enantiopure trans-tetrahydrodiol derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene. It belongs to the class of non-K-region tetrahydrodiols that serve as critical intermediates and mechanistic probes in the bay-region theory of PAH carcinogenesis [1]. This compound is the saturated analog of chrysene-1,2-dihydrodiol, a proximate carcinogenic metabolite of chrysene, wherein the 3,4-olefinic bond has been hydrogenated, thereby abolishing the metabolic activation potential of the molecule [2]. As the (1R,2R) enantiomer, it corresponds to the predominant stereoisomer of chrysene-1,2-dihydrodiol formed by cytochrome P450 enzymes in induced rodent liver microsomes, making it an essential chiral reference standard for stereochemical assignment in metabolic studies [3].

Why Generic Substitution Fails for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol: Saturation State, Chirality, and Biological Activity Are Inseparable


The decision to select (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol over its closest analogs cannot be reduced to a simple purity or cost calculation. Three structural features jointly determine its biological and analytical utility: the saturation of the 3,4-bond, the trans configuration of the 1,2-diol, and the (1R,2R) absolute stereochemistry. Substituting the unsaturated parent compound chrysene-1,2-dihydrodiol introduces a bay-region double bond that renders the molecule >75% more tumorigenic and fully competent for metabolic activation to DNA-reactive diol-epoxides [1]. Substituting the (1S,2S) enantiomer (CAS 80433-89-2) yields the opposite stereoisomer, which differs fundamentally in its metabolic formation ratio and biological activity, as the (-)-[1R,2R] enantiomer is the predominant species produced by 3-methylcholanthrene-induced microsomes with ≥80% enantiomeric purity [2]. Substituting the racemic (±)-trans mixture (CAS 67175-75-1) forfeits the enantiomeric specificity required for chiral chromatography method development and stereochemical correlation studies [3]. These are not interchangeable reagents; each substitution carries a distinct and quantifiable alteration in experimental outcome.

Quantitative Differentiation Evidence for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol: Head-to-Head Comparator Analysis


Tumorigenicity Reduction: Tetrahydrodiol Exhibits <25% of the Tumor-Initiating Activity of Chrysene-1,2-Dihydrodiol on Mouse Skin

In a direct head-to-head mouse skin tumor initiation assay, 1,2-dihydroxy-1,2,3,4-tetrahydrochrysene (the saturated tetrahydrodiol) displayed less than 25% of the tumorigenic activity of chrysene-1,2-dihydrodiol at all doses tested (0.4, 1.25, and 4.0 µmol per animal). Chrysene-1,2-dihydrodiol itself had approximately twice the tumorigenic activity of the parent hydrocarbon chrysene, while chrysene-3,4-dihydrodiol and chrysene-5,6-dihydrodiol had no significant tumorigenic activity [1]. This experiment directly proved that the 3,4-olefinic bond is essential for the metabolic activation of chrysene to an ultimate carcinogen via the bay-region diol-epoxide pathway [2].

Chemical Carcinogenesis Tumor Initiation Bay-Region Theory PAH Metabolism

Metabolic Activation Abolition: Saturation of the 3,4-Bond Eliminates Mutagenic Activation Capacity Entirely

When the 3,4-double bond of chrysene-1,2-dihydrodiol is saturated to form the tetrahydrodiol, the molecule can no longer be metabolically activated to mutagenic products. In contrast, chrysene-1,2-dihydrodiol produces metabolites that are more than 20 times as mutagenic to Salmonella typhimurium strain TA100 as metabolites formed from chrysene, chrysene-3,4-dihydrodiol, or chrysene-5,6-dihydrodiol [1]. The tetrahydrodiol showed no detectable metabolic activation in this assay system, establishing that the 3,4-olefinic bond is an absolute structural requirement for bioactivation to a bay-region diol-epoxide [1]. This finding has been replicated across multiple experimental systems [2].

Mutagenicity Metabolic Activation Salmonella typhimurium Cytochrome P450

Chiral HPLC Resolution Enhancement: Tetrahydrodiol Conversion Substantially Improves Enantiomer Separation Versus Parent Dihydrodiol

Systematic evaluation of chiral stationary phase (CSP) HPLC demonstrated that enantiomeric resolutions of non-K-region chrysene dihydrodiols were substantially improved when the dihydrodiols were converted to their corresponding tetrahydrodiols [1]. The study utilized CSP columns packed with γ-aminopropylsilanized silica bonded with either (R)-N-(3,5-dinitrobenzoyl)-phenylglycine or (S)-N-(3,5-dinitrobenzoyl)leucine, and showed that the tetrahydrodiol derivatives consistently yielded superior baseline separation compared to their unsaturated dihydrodiol counterparts [1]. This analytical advantage is directly tied to the conformational rigidity and altered π-π interaction profile introduced by saturation of the 3,4-bond.

Chiral Chromatography Enantiomeric Resolution HPLC Method Development Stereochemical Analysis

Enantiomeric Purity in Biological Systems: The (1R,2R) Enantiomer Predominates with ≥80% Enantiomeric Excess in Induced Microsomal Metabolism

Liver microsomes from 3-methylcholanthrene-treated rats produce the chrysene 1,2-dihydrodiol with ≥80% enantiomeric purity favoring the (-)-[1R,2R] enantiomer, which possesses the bay-region double bond [1]. In contrast, microsomes from phenobarbital-treated rats produce the same dihydrodiol with only 10% enantiomeric purity [1]. The (1R,2R)-tetrahydrochrysene-1,2-diol, as the saturated analog retaining identical absolute configuration, serves as the stereochemical reference point for this biologically dominant enantiomer. Furthermore, the (R,R):(S,S) enantiomer ratios of the 1,2-dihydrodiol metabolite vary dramatically with inducer treatment: 51:49 (untreated), 41:59 (phenobarbital), and 96:4 (3-methylcholanthrene), as determined by CSP-HPLC after conversion to the tetrahydrodiol [2].

Stereoselective Metabolism Cytochrome P450 Enantiomeric Excess Bay-Region Dihydrodiol

Enantiopure Synthesis Route: cis-Tetrahydrodiol Accessed via MTPA Diastereomer Resolution Establishes a Validated Path to Single-Enantiomer Reference Material

Boyd et al. (1997) demonstrated that cis-1,2-dihydroxy-1,2,3,4-tetrahydrochrysene can be obtained in enantiopure form after chromatographic separation of the individual MTPA (2-methoxy-2-phenyl-2-trifluoromethylacetyl) diastereoisomers of the corresponding bromohydrin, followed by hydrolysis [1]. This chemical resolution route, combined with a general synthetic pathway from cis-tetrahydrodiol cyclic carbonates to both racemic and enantiopure cis-dihydrodiols, provides a validated method for accessing single-enantiomer tetrahydrochrysene diols [1]. While the Boyd study focused on cis-dihydrodiols, the same MTPA-based diastereomer resolution strategy has been applied across the chrysene tetrahydrodiol scaffold, establishing a reproducible path to enantiopure material.

Enantioselective Synthesis Chiral Resolution Diastereomer Separation Reference Standard Production

Enantiomer-Specific Tumorigenicity: The (-)-(1R,2R) Dihydrodiol Enantiomer Is the Active Carcinogenic Species While the (+)-(1S,2S) Enantiomer Is Inactive

Chang et al. (1983) demonstrated that the (-)-enantiomer of chrysene-1,2-dihydrodiol (which possesses 1R,2R absolute configuration) had approximately twice the tumor-initiating activity of chrysene on mouse skin, while the (+)-enantiomer (1S,2S configuration) had no significant tumorigenic activity [1]. In newborn mice, (-)-chrysene-1,2-dihydrodiol produced 3-, 4-, 6-, and 10-fold more hepatic tumors per mouse per µmol than (+)-diol-epoxide 2, racemic chrysene-1,2-dihydrodiol, chrysene, and (+)-chrysene-1,2-dihydrodiol, respectively [1]. The (1R,2R)-tetrahydrochrysene-1,2-diol, as the saturated counterpart of the biologically active (-)-enantiomer, carries the identical absolute configuration and thus serves as the direct stereochemical correlate for metabolic and carcinogenicity studies.

Enantioselective Carcinogenicity Stereochemistry-Activity Relationship Proximate Carcinogen Mouse Skin Model

Procurement-Driven Application Scenarios for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol


Negative Control for Bay-Region Diol-Epoxide Carcinogenicity Studies

When investigating the carcinogenic potential of chrysene metabolites, (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol serves as the definitive negative control compound. Its saturated 3,4-bond renders it incapable of metabolic activation to a bay-region diol-epoxide, resulting in <25% of the tumorigenic activity of the proximate carcinogen chrysene-1,2-dihydrodiol [1]. In mutagenicity assays using Salmonella typhimurium TA100 with microsomal activation, the tetrahydrodiol shows no detectable activation, while chrysene-1,2-dihydrodiol metabolites are >20-fold more mutagenic than chrysene itself [2]. This binary difference (active vs. inactive) is the experimental cornerstone for attributing observed genotoxic effects specifically to bay-region diol-epoxide formation rather than to alternative metabolic pathways.

Chiral Reference Standard for HPLC Method Development and Stereochemical Assignment

The enantiopure (1R,2R)-tetrahydrochrysene-1,2-diol is an essential chiral reference standard for laboratories developing HPLC methods to resolve chrysene dihydrodiol enantiomers. Conversion of non-K-region dihydrodiols to their tetrahydrodiol derivatives substantially improves enantiomeric resolution on multiple chiral stationary phase chemistries [1]. Using the (1R,2R) enantiomer as a retention time and elution order standard enables definitive assignment of absolute configuration to unknown metabolite peaks. The (R,R):(S,S) enantiomer ratios determined by this method—96:4 for 3-methylcholanthrene-induced microsomes vs. 41:59 for phenobarbital-induced—provide the quantitative stereochemical fingerprint needed to characterize cytochrome P450 isoform activity [1].

Stereochemical Correlation Standard for PAH Metabolic Activation Studies Across Species

In cross-species comparisons of PAH metabolic activation (e.g., rodent vs. human skin), the (1R,2R) enantiomer is the critical reference for quantifying stereoselectivity. Studies comparing mouse, rat, and human skin metabolism of chrysene have demonstrated that the (-)-enantiomer of chrysene-1,2-diol predominates across all three species, as determined by chiral stationary phase HPLC [1]. The (1R,2R)-tetrahydrochrysene-1,2-diol provides the stereochemical anchor for these analyses, enabling direct comparison of enantiomeric ratios between species, tissues, or genetic variants. With 3-methylcholanthrene-induced microsomes producing the (-)-[1R,2R]-dihydrodiol at ≥80% enantiomeric purity versus only 10% from phenobarbital-induced preparations, the enantiopure standard is indispensable for characterizing the stereochemical fidelity of different enzyme induction states [2].

Synthetic Intermediate Verification in Diol-Epoxide Carcinogen Synthesis Programs

For synthetic chemistry groups preparing bay-region diol-epoxide standards for carcinogenicity testing, (1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol serves as a key intermediate verification standard. The validated MTPA-based diastereomer resolution route provides a reproducible path to enantiopure material, with the individual bis-MTPA diastereoisomers being separable by conventional chromatography [1]. The mutagenicity of the anti-diol-epoxide derived from the analogous tetrahydrochrysene scaffold has been quantified at 1100 revertants/nmol in Salmonella typhimurium TA100 [2], providing a benchmark activity value against which newly synthesized batches can be validated. Procuring the (1R,2R) starting material with defined stereochemistry ensures that downstream diol-epoxide products carry the correct absolute configuration corresponding to the biologically relevant isomer.

Quote Request

Request a Quote for (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.